molecular formula C17H16ClF3N2O2S B12216870 Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- CAS No. 1374509-30-4

Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-

Cat. No.: B12216870
CAS No.: 1374509-30-4
M. Wt: 404.8 g/mol
InChI Key: PGNYURQZUBXOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- is a complex organic compound with the molecular formula C7H12ClNO2 It is known for its unique chemical structure, which includes a chloroacetamide group, a tetrahydrofuran ring, and a trifluoromethyl-substituted thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with tetrahydrofuran in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-[3-(trifluoromethyl)phenyl]-2-thiazolyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(tetrahydrofurfuryl)acetamide
  • 2-chloro-N-(oxolan-2-ylmethyl)acetamide
  • 2-chloro-N-(2-tetrahydrofuranylmethyl)acetamide

Uniqueness

Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

1374509-30-4

Molecular Formula

C17H16ClF3N2O2S

Molecular Weight

404.8 g/mol

IUPAC Name

2-chloro-N-(oxolan-2-ylmethyl)-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H16ClF3N2O2S/c18-8-15(24)23(9-13-5-2-6-25-13)16-22-14(10-26-16)11-3-1-4-12(7-11)17(19,20)21/h1,3-4,7,10,13H,2,5-6,8-9H2

InChI Key

PGNYURQZUBXOMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.